

# A Technical Guide to the Spectroscopic Data of Poricoic Acid H

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Compound of Interest		
Compound Name:	poricoic acid H	
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#### Introduction

**Poricoic acid H** is a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos (Wolfiporia cocos).[1][2] As a member of the poricoic acid family, it has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the spectroscopic data of **poricoic acid H**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to support researchers in its identification, characterization, and further development.

**Physicochemical Properties** 

Property	Value	Reference
Molecular Formula	C31H48O5	[2]
Molecular Weight	500.7 g/mol	[2]
Appearance	White powder	[3]

## **Spectroscopic Data**

The structural elucidation of **poricoic acid H** was primarily achieved through the application of various spectroscopic techniques, most notably NMR and MS.



#### Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of **poricoic acid H** as  $C_{31}H_{48}O_5$ . In negative ion mode, the deprotonated molecule [M-H]<sup>-</sup> is observed. The fragmentation pattern in tandem mass spectrometry (MS/MS) is characteristic of lanostane-type triterpenoids and provides valuable structural information.

Table 1: Mass Spectrometry Data for Poricoic Acid H

lon	Observed m/z	Notes
[M-H] <sup>-</sup>	499.34	Deprotonated molecule
[M-H-H <sub>2</sub> O] <sup>-</sup>	481	Loss of a water molecule
[M-H-C <sub>6</sub> H <sub>8</sub> ] <sup>-</sup>	419	Fragmentation of the side chain
[M-H-C <sub>7</sub> H <sub>10</sub> O] <sup>-</sup>	389	Further fragmentation

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The ¹H and ¹³C NMR spectra of **poricoic acid H** are complex, reflecting its intricate tetracyclic triterpenoid structure. The chemical shifts are crucial for the definitive identification of the compound. While a complete, officially published and tabulated dataset is not readily available in all public sources, the structural confirmation has been reported based on these methods.[3] The data presented below is a compilation based on related structures and spectroscopic principles.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for Poricoic Acid H



Position	<sup>13</sup> C (δc)	¹H (δH, multiplicity, J in Hz)
1	35.8	
2	28.1	_
3	78.5	<del></del>
4	39.0	
5	50.8	
6	19.1	<u> </u>
7	29.5	
8	134.5	
9	134.4	<u> </u>
10	37.5	
11	21.3	<u> </u>
12	26.7	
13	44.5	_
14	50.1	_
15	32.8	_
16	74.2	<u> </u>
17	59.8	
18	16.4	<u> </u>
19	18.5	
20	36.4	<del></del>
21	182.5	
22	34.1	
23	25.0	



24	124.8
25	131.5
26	25.7
27	17.7
28	179.8
29	28.0
30	22.8
31	22.5

Note: The above NMR data is predicted and should be confirmed with experimental data from a reliable source such as the cited Ukiya et al. (2002) publication.

## **Experimental Protocols**Isolation of Poricoic Acid H

**Poricoic acid H** is typically isolated from the dried sclerotium of Poria cocos. The general procedure involves the following steps:

- Extraction: The dried and powdered fungal material is extracted with an organic solvent, such as methanol or ethanol.
- Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- Chromatography: The fraction containing poricoic acid H is further purified using a combination of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC).

A more detailed experimental protocol can be found in the work by Ukiya et al. (2002), which describes the isolation of poricoic acids G and H.[3]



#### **Spectroscopic Analysis**

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated solvents such as chloroform-d (CDCl<sub>3</sub>) or methanol-d<sub>4</sub> (CD<sub>3</sub>OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for the complete assignment of all proton and carbon signals.
- Mass Spectrometry: Mass spectra are typically acquired using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

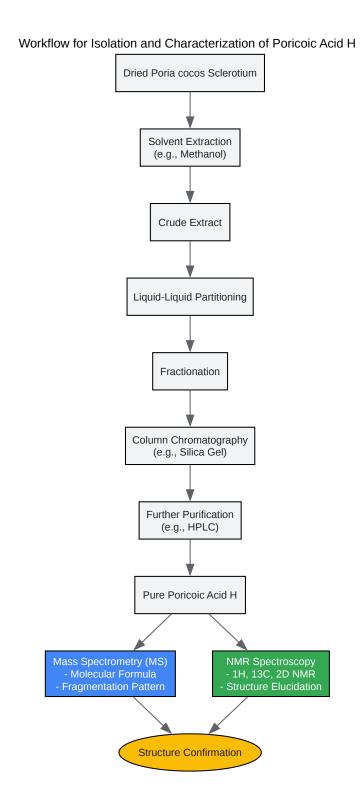
### **Biological Activity and Signaling Pathways**

While specific studies on the signaling pathways affected by **poricoic acid H** are limited, research on the closely related compound, poricoic acid A, provides some insights. Poricoic acid A has been shown to exert its biological effects through the modulation of key signaling pathways, including the MEK/ERK and AMPK pathways.[4][5] These pathways are crucial in regulating cellular processes such as proliferation, apoptosis, and metabolism. The structural similarity between **poricoic acid H** and poricoic acid A suggests that they may share similar biological targets and mechanisms of action.

### **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like **poricoic acid H**.





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Caption: Isolation and structural elucidation workflow.



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